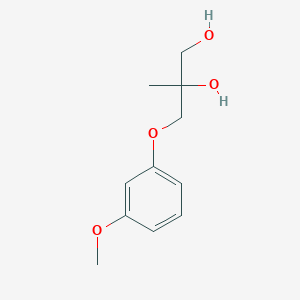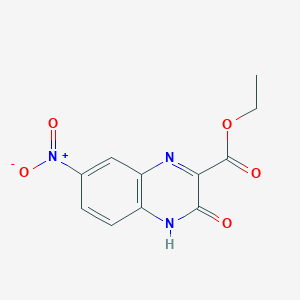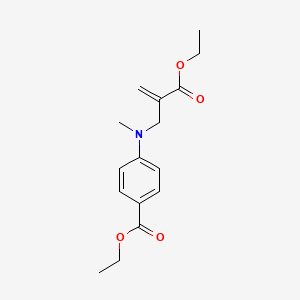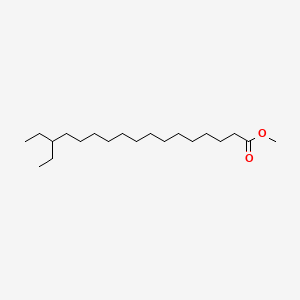
1-(1-Benzylazetidin-3-yl)propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Benzylazetidin-3-yl)propane-1,3-diol is an organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities
Vorbereitungsmethoden
The synthesis of 1-(1-Benzylazetidin-3-yl)propane-1,3-diol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions.
Addition of the Propane-1,3-diol Moiety: This step involves the attachment of the propane-1,3-diol group to the azetidine ring through various organic reactions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to streamline the process.
Analyse Chemischer Reaktionen
1-(1-Benzylazetidin-3-yl)propane-1,3-diol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes into alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(1-Benzylazetidin-3-yl)propane-1,3-diol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials and compounds.
Biology: Its unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in designing molecules with specific biological activities.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-(1-Benzylazetidin-3-yl)propane-1,3-diol exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(1-Benzylazetidin-3-yl)propane-1,3-diol can be compared with other azetidine derivatives, such as:
1-(1-Benzhydrylazetidin-3-yl)propane-1,3-diol: This compound has a similar structure but with a benzhydryl group instead of a benzyl group, leading to different chemical and biological properties.
1-(1-Phenylazetidin-3-yl)propane-1,3-diol:
The uniqueness of this compound lies in its specific structural features, which confer unique chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C13H19NO2 |
|---|---|
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
1-(1-benzylazetidin-3-yl)propane-1,3-diol |
InChI |
InChI=1S/C13H19NO2/c15-7-6-13(16)12-9-14(10-12)8-11-4-2-1-3-5-11/h1-5,12-13,15-16H,6-10H2 |
InChI-Schlüssel |
WHSXORPGNZHVNF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1CC2=CC=CC=C2)C(CCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-2-[amino(naphthalen-2-yl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B13950514.png)
![3-({[(4-Tert-butylphenoxy)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B13950517.png)




![2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13950571.png)



![1-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13950588.png)


